5-(Chloromethyl)-2-phenyl-1H-imidazole
Overview
Description
5-(Chloromethyl)-2-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen. This compound is characterized by a chloromethyl group attached to the fifth position of the imidazole ring and a phenyl group attached to the second position. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenyl-1H-imidazole typically involves the chloromethylation of 2-phenyl-1H-imidazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chlorinating agents and catalysts may be explored to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Methyl-substituted imidazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-phenyl-1H-imidazole is largely dependent on its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in biological targets, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Used as an initiator in atom transfer radical polymerization (ATRP) and exhibits similar reactivity in chloromethylation reactions.
Chloromethane: A simpler compound with a chloromethyl group, used in industrial applications but lacks the aromatic imidazole ring.
Uniqueness
5-(Chloromethyl)-2-phenyl-1H-imidazole is unique due to the presence of both the chloromethyl and phenyl groups on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAQOQOKFYLZIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434482 | |
Record name | 5-(CHLOROMETHYL)-2-PHENYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57118-89-5 | |
Record name | 5-(CHLOROMETHYL)-2-PHENYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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